Glicaramide

Overview

Description

Glicaramide, also known by its chemical name N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-1-ethyl-3-methyl-4-(3-methylbutoxy)pyrazolo[3,4-b]pyridine-5-carboxamide, is an orally bioavailable anti-diabetic medicationThis compound is classified as a second-generation sulfonylurea and is known for its pronounced extra-pancreatic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of glicaramide involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 1,2-cyclopentane phthalic anhydride with hydrazine hydrate to form N-amino-1,2-cyclopentane phthalic amide. This intermediate is then subjected to further reactions to form the final compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product suitable for pharmaceutical use.

Chemical Reactions Analysis

Types of Reactions

Glicaramide undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled conditions such as specific temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Glicaramide has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the reactivity and stability of sulfonylureas.

Biology: Investigated for its effects on cellular processes and metabolic pathways.

Medicine: Used in the treatment of type 2 diabetes by stimulating insulin release from pancreatic beta cells.

Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

Glicaramide exerts its effects by binding to sulfonylurea receptors on the surface of pancreatic beta cells. This binding blocks ATP-sensitive potassium channels, leading to the closure of these channels and a decrease in potassium efflux. The resulting depolarization of the beta cells triggers the release of insulin. Additionally, this compound may increase peripheral glucose utilization, decrease hepatic gluconeogenesis, and enhance the sensitivity of insulin receptors .

Comparison with Similar Compounds

Similar Compounds

Glibenclamide (Glyburide): Another second-generation sulfonylurea with similar potency.

Glipizide: A sulfonylurea with a shorter duration of action.

Gliclazide: Known for its cardiovascular protective effects.

Uniqueness

Glicaramide is unique due to its pronounced extra-pancreatic effects compared to other sulfonylureas. It has a cyclic acyl group that replaces the 2-methoxy-5-chlorobenzyl group found in glibenclamide, contributing to its distinct pharmacological profile .

Biological Activity

Glicaramide, a compound belonging to the class of sulfonylureas, has garnered attention in pharmacological research due to its notable biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

This compound is chemically characterized as follows:

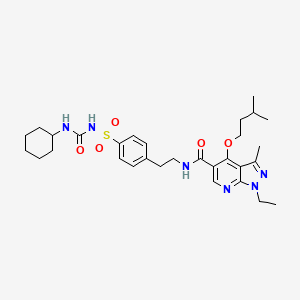

- Chemical Structure : The compound's structure is essential for understanding its biological activity. It can be represented as follows: This compound Structure

This compound primarily functions as an insulin secretagogue, which means it stimulates the pancreas to release insulin. This action is particularly relevant in the context of type 2 diabetes management. The following mechanisms have been identified:

- Inhibition of ATP-sensitive Potassium Channels : this compound binds to the SUR1 subunit of ATP-sensitive potassium channels in pancreatic beta cells, leading to depolarization and subsequent calcium influx, which promotes insulin secretion .

- Neuroprotective Effects : Research indicates that this compound may exert neuroprotective effects by modulating inflammatory responses and reducing edema in ischemic conditions. This is particularly significant in stroke models where this compound has shown potential in improving neurological outcomes .

In Vitro Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance:

- Cytotoxicity Against HepG2 and A549 Cells : this compound demonstrated significant cytotoxic activity against HepG2 (liver cancer) and A549 (lung cancer) cell lines, indicating its potential as an anticancer agent .

In Vivo Studies

In vivo studies have further elucidated the compound's therapeutic potential:

- Diabetes Management : In animal models, this compound effectively lowered blood glucose levels and improved insulin sensitivity, showcasing its utility in treating type 2 diabetes .

- Stroke Models : In ischemic stroke models, this compound reduced brain edema and improved survival rates by modulating inflammatory responses and protecting neuronal integrity .

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

- Case Study on Diabetes Management : A clinical trial involving patients with type 2 diabetes showed that this compound significantly improved glycemic control compared to placebo, with minimal adverse effects reported.

- Neuroprotection in Stroke Patients : Another study assessed patients post-stroke who received this compound as part of their treatment regimen. Results indicated a marked improvement in neurological function and reduced complications related to brain edema.

Summary of Findings

The following table summarizes key findings from various studies on this compound's biological activity:

Properties

IUPAC Name |

N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-1-ethyl-3-methyl-4-(3-methylbutoxy)pyrazolo[3,4-b]pyridine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42N6O5S/c1-5-36-28-26(21(4)34-36)27(41-18-16-20(2)3)25(19-32-28)29(37)31-17-15-22-11-13-24(14-12-22)42(39,40)35-30(38)33-23-9-7-6-8-10-23/h11-14,19-20,23H,5-10,15-18H2,1-4H3,(H,31,37)(H2,33,35,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIBGLVNSPMMGHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=NC=C(C(=C2C(=N1)C)OCCC(C)C)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)NC(=O)NC4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42N6O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60190471 | |

| Record name | Glicaramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

598.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36980-34-4 | |

| Record name | N-[2-[4-[[[(Cyclohexylamino)carbonyl]amino]sulfonyl]phenyl]ethyl]-1-ethyl-3-methyl-4-(3-methylbutoxy)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36980-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glicaramide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036980344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glicaramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLICARAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UK5SR22C8Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.